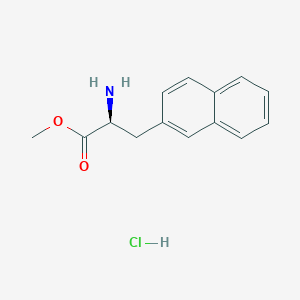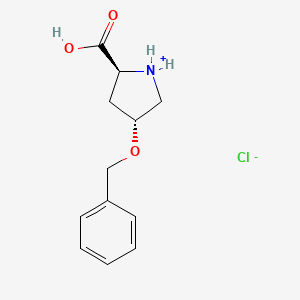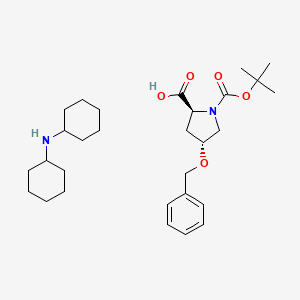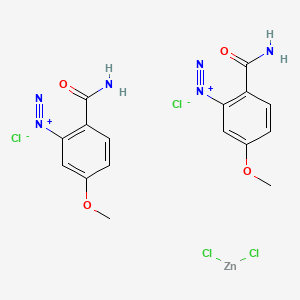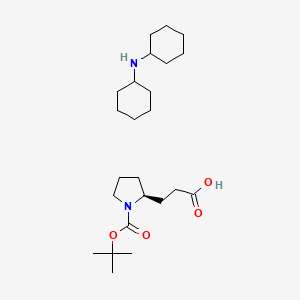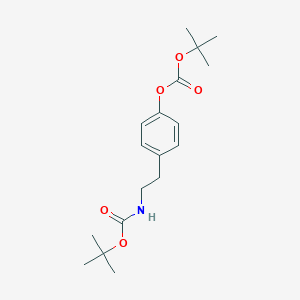
Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate is a complex organic compound characterized by its intricate molecular structure. This compound is primarily used in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate typically involves multiple steps, starting with the reaction of phenethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out under aqueous conditions to ensure the formation of the Boc-protected intermediate. Subsequent steps may include purification and further functionalization to achieve the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using flow microreactors, which allow for a more efficient and sustainable synthesis process. These microreactors enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical and biological applications.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate is used as a protecting group for amines and hydroxyl groups[_{{{CITATION{{{3{tert-Butoxycarbonylation (Boc) Reagents [Protecting ... - TCI AMERICA](https://www.tcichemicals.com/US/en/c/13138). This protection is crucial in peptide synthesis and other complex organic syntheses[{{{CITATION{{{_3{tert-Butoxycarbonylation (Boc) Reagents Protecting ... - TCI AMERICA.
Biology: The compound is also employed in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its ability to protect functional groups makes it valuable in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its derivatives can serve as intermediates in the synthesis of drugs targeting various diseases.
Industry: The compound finds applications in the chemical industry, where it is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate exerts its effects involves the protection of functional groups, which prevents unwanted side reactions during synthesis[_{{{CITATION{{{3{tert-Butoxycarbonylation (Boc) Reagents [Protecting ... - TCI AMERICA](https://www.tcichemicals.com/US/en/c/13138). The Boc group, in particular, is stable under basic hydrolysis conditions and catalytic reduction conditions, making it an ideal protecting group[{{{CITATION{{{_3{tert-Butoxycarbonylation (Boc) Reagents Protecting ... - TCI AMERICA.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its protected functional groups. These interactions are crucial in the synthesis of biologically active compounds and pharmaceuticals.
Comparación Con Compuestos Similares
Tert-butyl 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester: This compound is structurally similar but contains a boronic acid group instead of a phenethyl group.
Uniqueness: Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate is unique due to its combination of a phenethyl group and a Boc-protected hydroxyl group. This combination provides versatility in its applications, making it a valuable compound in organic synthesis and scientific research.
Propiedades
IUPAC Name |
tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-15(20)19-12-11-13-7-9-14(10-8-13)22-16(21)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHXJIFOCYEAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

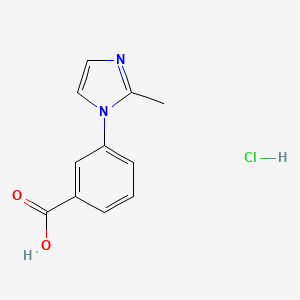
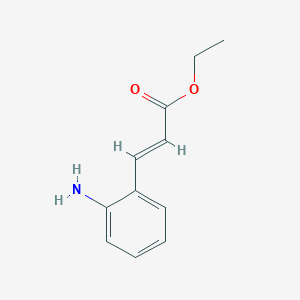
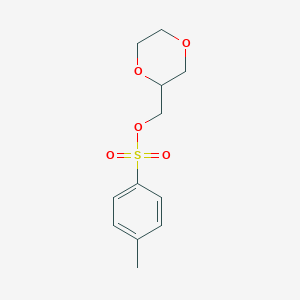
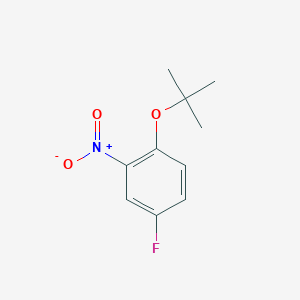
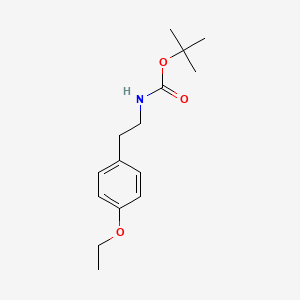
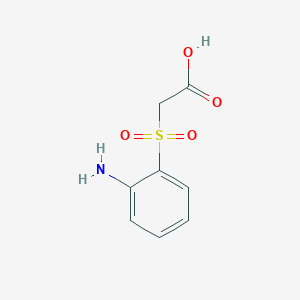
![3-Butylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B7889744.png)
